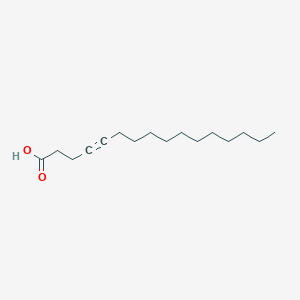![molecular formula C22H26AsClSi B14368682 Triphenyl[(trimethylsilyl)methyl]arsanium chloride CAS No. 93746-52-2](/img/structure/B14368682.png)
Triphenyl[(trimethylsilyl)methyl]arsanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl[(trimethylsilyl)methyl]arsanium chloride is an organoarsenic compound characterized by the presence of a triphenylarsine group bonded to a trimethylsilyl-substituted methyl group, with a chloride counterion. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[(trimethylsilyl)methyl]arsanium chloride typically involves the reaction of triphenylarsine with a trimethylsilyl-substituted methyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
Ph3As+ClCH2Si(CH3)3→Ph3AsCH2Si(CH3)3Cl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large-scale reactors and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Triphenyl[(trimethylsilyl)methyl]arsanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) species.
Reduction: Reduction reactions can convert the arsenic center to lower oxidation states.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can replace the chloride ion under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic(V) compounds, while substitution reactions can produce a variety of organoarsenic derivatives.
Scientific Research Applications
Triphenyl[(trimethylsilyl)methyl]arsanium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the field of cancer research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Triphenyl[(trimethylsilyl)methyl]arsanium chloride involves its interaction with molecular targets through its arsenic center. The compound can form coordination complexes with various ligands, influencing biochemical pathways and cellular processes. The trimethylsilyl group provides steric protection, enhancing the stability and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Triphenylarsine: Lacks the trimethylsilyl-substituted methyl group, resulting in different reactivity and applications.
Trimethylsilyl chloride: Contains the trimethylsilyl group but lacks the arsenic center, leading to distinct chemical behavior.
Triphenylmethyl chloride: Similar in structure but with a carbon center instead of arsenic, affecting its chemical properties.
Uniqueness
Triphenyl[(trimethylsilyl)methyl]arsanium chloride is unique due to the combination of the triphenylarsine and trimethylsilyl groups, which confer specific reactivity and stability. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
93746-52-2 |
|---|---|
Molecular Formula |
C22H26AsClSi |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
triphenyl(trimethylsilylmethyl)arsanium;chloride |
InChI |
InChI=1S/C22H26AsSi.ClH/c1-24(2,3)19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
QKQNCCXAIYGJAM-UHFFFAOYSA-M |
Canonical SMILES |
C[Si](C)(C)C[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



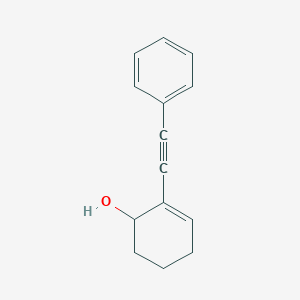

![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14368618.png)
![3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide](/img/structure/B14368620.png)
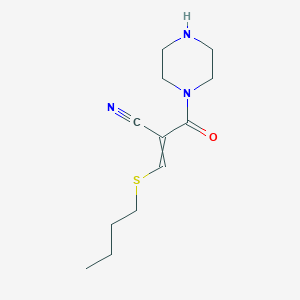
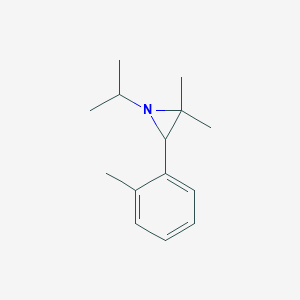

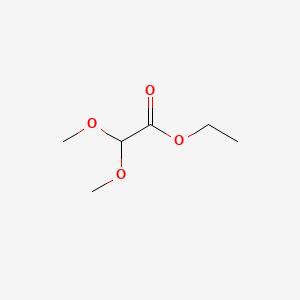
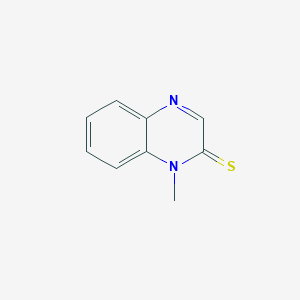
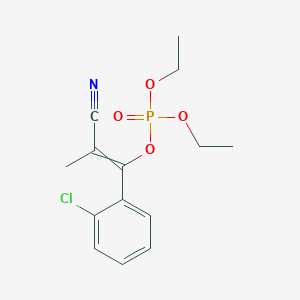
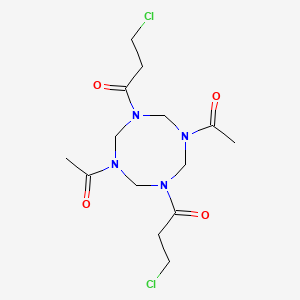
![2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene](/img/structure/B14368637.png)
